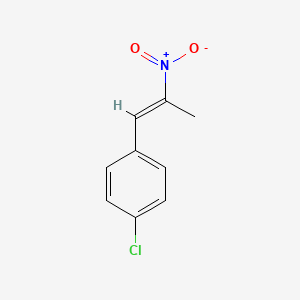

1-(4-Chlorophenyl)-2-nitropropene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSQKQKOEFDZTI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Cl)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-20-3 | |

| Record name | 1-CHLORO-4-(2-NITROPROPENYL)-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Context of α,β Unsaturated Nitroalkenes in Organic Synthesis

α,β-Unsaturated nitroalkenes are characterized by a nitro group conjugated with a carbon-carbon double bond. The strong electron-withdrawing nature of the nitro group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is the cornerstone of their synthetic utility, enabling a variety of important bond-forming reactions.

One of the most fundamental reactions involving nitroalkenes is the Michael addition, where a wide range of nucleophiles, including carbanions, amines, and thiols, add to the β-position of the nitroalkene. iitb.ac.inencyclopedia.pub This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the nitro group itself can be transformed into other functional groups. For instance, reduction of the nitro group can yield amines, while treatment with various reagents can lead to the formation of carbonyl compounds (ketones or aldehydes) or oximes. wikipedia.org This versatility makes nitroalkenes key intermediates in the synthesis of amino acids, alkaloids, and other biologically active compounds. iitb.ac.in

The synthesis of α,β-unsaturated nitroalkenes is most commonly achieved through the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration of the resulting β-nitro alcohol to yield the nitroalkene. wikipedia.orgorganic-chemistry.orgscirp.org

Specific Importance of 1 4 Chlorophenyl 2 Nitropropene As a Halogenated Nitroalkene

The chlorine atom in 1-(4-Chlorophenyl)-2-nitropropene is an electron-withdrawing group, which further enhances the electrophilicity of the β-carbon of the nitroalkene system. This can lead to increased reactivity in nucleophilic addition reactions. Moreover, the chloro-substituted phenyl ring can participate in various cross-coupling reactions, providing a handle for further molecular elaboration. The presence of the halogen also opens avenues for studying halogen bonding interactions, which are increasingly recognized for their role in molecular recognition and crystal engineering. tandfonline.com

Overview of Key Research Areas Pertaining to 1 4 Chlorophenyl 2 Nitropropene

Classical Condensation Reactions

The most established and widely practiced method for synthesizing this compound involves the direct condensation of its precursors, 4-chlorobenzaldehyde and nitroethane.

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In the case of this compound, 4-chlorobenzaldehyde is reacted with nitroethane in the presence of a basic catalyst. google.com The initial product is a β-nitro alcohol, 1-(4-chlorophenyl)-2-nitropropan-1-ol, which subsequently undergoes dehydration to yield the target nitroalkene. cdnsciencepub.com This dehydration is often facilitated by the reaction conditions, particularly when using aromatic aldehydes, as it leads to a more delocalized and stable conjugated system. cdnsciencepub.com

Commonly employed catalysts for this one-pot reaction include primary amines such as n-butylamine, or ammonium (B1175870) acetate (B1210297) in a suitable solvent like ethanol (B145695) or acetic acid. lookchem.comsci-hub.se For instance, a documented procedure involves dissolving 4-chlorobenzaldehyde in absolute ethanol, followed by the addition of nitroethane and a catalytic amount of piperidine (B6355638). The mixture is then heated at reflux (80°C) for 12 hours, yielding pale yellow crystals of this compound upon cooling and concentration. google.com This specific method has reported a yield of 79.2%. google.com Another approach utilizes ammonium acetate as the catalyst in refluxing anhydrous ethanol, with reaction times of 4-6 hours.

Table 1: Examples of Classical Henry-Type Condensation

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Piperidine | Absolute Ethanol | 80°C | 12 h | 79.2% google.com |

| Ammonium Acetate | Anhydrous Ethanol | Reflux | 4-6 h | ~70% |

The base-catalyzed condensation of 4-chlorobenzaldehyde and nitroethane proceeds through a well-understood, multi-step mechanism. youtube.com

Nitronate Formation : The reaction is initiated by the abstraction of an acidic α-proton from nitroethane by the base catalyst (e.g., piperidine). This deprotonation generates a resonance-stabilized carbanion known as a nitronate anion. youtube.com The stability of this intermediate is key to the facility of the reaction.

Nucleophilic Addition : The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This carbon-carbon bond-forming step results in the formation of a tetrahedral intermediate, a β-nitro aldolate.

Protonation : The aldolate is subsequently protonated, typically by the conjugate acid of the base catalyst or the solvent, to yield the β-nitro alcohol intermediate, 1-(4-chlorophenyl)-2-nitropropan-1-ol.

Dehydration : Under the reaction conditions, particularly with heating, this β-nitro alcohol readily undergoes dehydration. The elimination of a water molecule is driven by the formation of a stable, conjugated π-system between the aromatic ring and the nitro-substituted double bond, yielding the final product, this compound.

This entire sequence, from the initial deprotonation to the final dehydration, often occurs in a single pot, making it an efficient method for the preparation of nitroalkenes. google.com

Emerging Synthetic Strategies and Catalyst Development

While classical methods are effective, research continues to explore new catalysts and strategies to improve efficiency, selectivity, and sustainability. These emerging approaches often focus on organocatalysis and the use of advanced metallic catalysts. nih.govsemanticscholar.org

Organocatalysis has presented novel avenues for Henry reactions. For example, an L-proline-derived low molecular weight gelator has been shown to act as an effective basic catalyst for the Henry reaction between 4-chlorobenzaldehyde and nitroethane. nih.gov The catalytic activity is notably enhanced when the catalyst aggregates into self-assembled fibrillar networks, a state that increases the basicity of the L-proline moiety. nih.gov This supramolecular gelation allows for temperature-controlled switching of catalytic performance. nih.gov

Metal-based catalysts have also been extensively developed. Chiral copper(II) complexes with amino alcohol ligands have been successfully used in asymmetric Henry reactions, and while the focus is often on enantioselectivity, these systems are also effective for the fundamental condensation itself. nih.gov For the reaction of 4-chlorobenzaldehyde with nitromethane, a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex has been studied, yielding the corresponding nitroalcohol. semanticscholar.org Similarly, N,N'-dioxide-Cu(I) complexes have proven efficient for anti-selective Henry reactions of aromatic aldehydes with nitroethane. nih.gov

Flow chemistry represents a significant process-based strategic development. acs.org This technology enables the synthesis of nitroalkenes in continuous-flow reactors, often using immobilized catalysts. beilstein-journals.org For instance, a flow system for a Henry-type reaction can utilize a packed-bed reactor containing a silica-supported amine as the base, which facilitates the condensation and subsequent dehydration to the nitroalkene. acs.orgmdpi.com This approach offers benefits such as enhanced safety, scalability, and easier purification. beilstein-journals.org

Optimization of Reaction Parameters for Preparative Yields and Purity

Achieving high preparative yields and purity of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

The choice of catalyst and its loading is critical. While simple bases like piperidine are effective, more complex systems can offer advantages. google.com Studies on similar Henry reactions show that catalyst loading can be optimized; for example, using a chiral L4-Cu(OAc)₂·H₂O complex, 20 mol% was found to be optimal, with lower or higher loadings resulting in no further improvement. semanticscholar.org

Temperature and reaction time are interdependent variables. The piperidine-catalyzed synthesis is conducted at 80°C for 12 hours. google.com In contrast, ultrasound-promoted Knoevenagel condensations, a related reaction type, can proceed under milder conditions (22°C) over shorter times (3 hours) when using ammonium acetate in acetic acid, suggesting alternative energy sources can influence reaction efficiency. sci-hub.se Kinetic studies on Knoevenagel condensations show a clear correlation between temperature and conversion rates, with higher temperatures leading to faster completion. researchgate.net For instance, with an ALAM catalyst, the conversion of 4-chlorobenzaldehyde reached near completion in under 30 minutes at 95°C, whereas it took over 2 hours at 40°C. researchgate.net

The solvent also plays a crucial role. While alcohols like ethanol are common, other solvents have been explored. google.com Some modern approaches even utilize solvent-free conditions, which can be advantageous from a green chemistry perspective. rsc.org Furthermore, "on-water" synthesis, where the reaction occurs at the interface of water and insoluble organic reactants, has been shown to accelerate some Henry reactions significantly compared to traditional organic solvents. scispace.com

Table 2: Influence of Reaction Parameters on Henry-Type Reactions

| Aldehyde | Nitroalkane | Catalyst/Conditions | Solvent | Temp. | Time | Yield/Conversion |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Nitroethane | Piperidine | Ethanol | 80°C | 12 h | 79.2% google.com |

| 4-Chlorobenzaldehyde | Nitromethane | (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Toluene | 25°C | 24 h | 95% |

| 4-Chlorobenzaldehyde | Nitromethane | Co(III)-salan complex / DIPEA | CH₂Cl₂ | -65°C | 90 h | 90% Conv., >99% ee osti.gov |

| 4-Nitrobenzaldehyde | Nitroethane | L-proline derived gelator | Nitroethane | 25°C | 72 h | ~80% Conv. nih.gov |

| 4-Chlorobenzaldehyde | (Phenylsulfonyl)acetonitrile | 70 ALAM (5 mol%) | 95% EtOH | 95°C | 25 min | >95% Conv. researchgate.net |

Enantioselective and Diastereoselective Reductions

The reduction of the C=C double bond in this compound can be achieved with high stereoselectivity, yielding chiral products that are valuable building blocks in organic synthesis.

Biocatalytic Reduction of the C=C Double Bond

Biocatalysis offers a green and efficient method for the asymmetric reduction of nitroalkenes. Enzymes, particularly from the Old Yellow Enzyme (OYE) family, have been shown to catalyze the reduction of the C=C double bond of 1-aryl-2-nitropropenes. nih.gov

Pentaerythritol tetranitrate (PETN) reductase, a member of the OYE family, effectively reduces this compound. nih.gov The enzyme displays a preference for the (Z)-isomer, though both (Z)- and (E)-isomers are reduced. nih.gov The reduction yields (R)-1-(4-chlorophenyl)-2-nitropropane, albeit with moderate enantiomeric excess (ee). nih.gov The reaction proceeds through the formation of a nitronate intermediate, which is subsequently protonated to give the final product. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is another biocatalyst capable of reducing the double bond of aromatic nitroalkenes. mdma.chclockss.org While it can chemoselectively reduce the C=C double bond to furnish the corresponding nitroalkane, the stereoselectivity for α,β-disubstituted nitroalkenes like this compound is generally low to modest. mdma.chresearchgate.net The stereoselectivity is highly dependent on the substitution pattern of the substrate. mdma.ch

Table 1: Biocatalytic Reduction of this compound

| Biocatalyst | Substrate Isomer | Product | Enantiomeric Excess (ee) | Reference |

| PETN Reductase | (Z)- and (E)- | (R)-1-(4-Chlorophenyl)-2-nitropropane | 52-60% | nih.gov |

| Baker's Yeast | (E)- | 1-(4-Chlorophenyl)-2-nitropropane | Low to modest | mdma.ch |

Catalytic Hydrogenation and Other Reductive Protocols to Saturated Analogues or Carbonyl Compounds

Catalytic hydrogenation is a common method for the reduction of the nitroalkene functionality. Depending on the reaction conditions and catalyst used, either the corresponding saturated nitroalkane or the ketone can be obtained.

The reduction of this compound can yield 1-(4-chlorophenyl)-2-nitropropane. scribd.com This saturated nitroalkane can be further transformed into other functional groups. For instance, reduction of the nitro group can lead to the corresponding amine.

Alternatively, under specific conditions, the nitroalkene can be converted directly to a ketone. An iridium-catalyzed reduction under acidic conditions has been shown to convert α,β-disubstituted nitroalkenes to the corresponding ketones. mdpi.comresearchgate.net For this compound, this would yield 1-(4-chlorophenyl)propan-2-one. mdpi.com This transformation proceeds through a proposed mechanism involving the reduction of the nitroalkene to a nitrosoalkene and then to an N-alkenyl hydroxylamine (B1172632) intermediate. researchgate.net The pH of the reaction medium plays a crucial role in determining the chemoselectivity of the reduction, with acidic conditions favoring ketone formation and neutral conditions favoring the formation of the nitroalkane. mdpi.com

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles.

Conjugate Additions (e.g., Organometallic Reagents like Lithium Dimethylcuprate)

Organocuprates, such as lithium dimethylcuprate (LiCu(CH₃)₂), are soft nucleophiles that are well-suited for 1,4-conjugate addition to α,β-unsaturated systems. studfile.net The addition of organocuprates to nitroalkenes is a powerful tool for the formation of new carbon-carbon bonds. psu.eduresearchgate.net The reaction of lithium dimethylcuprate with this compound would be expected to yield a new carbon-carbon bond at the β-position relative to the nitro group, resulting in a more complex nitroalkane. The stereochemical outcome of such additions can often be controlled, leading to diastereoselective product formation. studfile.netacs.org

Michael Additions with Diverse Nucleophiles

The Michael addition is a versatile reaction for C-C bond formation, involving the addition of a nucleophile (Michael donor) to an activated alkene (Michael acceptor). wikipedia.orgmasterorganicchemistry.com this compound serves as an effective Michael acceptor due to the electron-withdrawing nitro group that polarizes the C=C bond. masterorganicchemistry.com

A wide range of nucleophiles can be employed in Michael additions with substituted nitropropenes. These include carbanions derived from β-dicarbonyl compounds, enamines, and various heteroatom nucleophiles. wikipedia.org For instance, the cascade sulfa-Michael/nitroaldol reaction of (E)-1-aryl-2-nitropropenes with 1,4-dithiane-2,5-diol, catalyzed by an amine thiourea, leads to the formation of substituted tetrahydrothiophenes. beilstein-journals.orgnih.gov This reaction proceeds with good yield and moderate enantiocontrol. beilstein-journals.org

Cycloaddition Reactions

The activated double bond of this compound can also participate in cycloaddition reactions, providing access to cyclic and polycyclic structures.

Nitroalkenes are known to act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the construction of six-membered rings. nih.govmdpi.com While there are numerous examples of intramolecular Diels-Alder (IMDA) reactions with nitroalkenes, intermolecular versions are also well-documented. nih.gov The reaction of this compound with a suitable diene would lead to a substituted cyclohexene (B86901) derivative. The stereoselectivity of these reactions can often be controlled, leading to specific diastereomers. nih.gov

Furthermore, nitroalkenes can undergo [3+2] cycloaddition reactions. For example, the reaction of (E)-1-phenyl-2-nitropropene with azomethine ylides, generated in situ, has been studied. researchgate.net A similar reaction with this compound would be expected to yield substituted pyrrolidines. The regioselectivity of such cycloadditions can be influenced by the substituents on the nitroalkene. researchgate.net

(3+2) Cycloadditions for Heterocyclic Synthesis (e.g., Isoxazolines)

The conjugated system of this compound serves as an excellent dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. A primary application of this reactivity is in the synthesis of isoxazolines. These reactions typically involve the treatment of a nitrile oxide, often generated in situ from an aldoxime, with the nitroalkene. organic-chemistry.orgrsc.org

Isoxazolines are valuable scaffolds in medicinal chemistry and serve as versatile synthetic intermediates. researchgate.netchemistryviews.org Their ring can be cleaved to yield difunctional compounds like γ-amino alcohols or β-hydroxy ketones, making them masked forms of these useful synthetic units. researchgate.net While general methods for isoxazoline (B3343090) synthesis via [3+2] cycloadditions of nitroalkenes are well-established, specific studies detailing this compound as the alkene component demonstrate its utility in creating highly functionalized heterocyclic systems. organic-chemistry.orgchemistryviews.org The reaction proceeds by the addition of the 1,3-dipole (nitrile oxide) across the carbon-carbon double bond of the nitropropene derivative.

Mechanistic Pathways and Regioselectivity in Cycloadditions

The mechanism and regioselectivity of [3+2] cycloaddition reactions involving nitroalkenes are subjects of detailed theoretical and experimental studies. mdpi.comresearchgate.net The Molecular Electron Density Theory (MEDT) is often employed to understand the reaction pathways. mdpi.comias.ac.in In the case of a nitrone cycloaddition with an enone, which shares mechanistic features, the reaction is classified as a zwitterionic (zw) type, proceeding through a one-step, asynchronous transition state. ias.ac.in

The regioselectivity—the specific orientation of the dipole addition to the alkene—is a critical aspect of these syntheses. For the reaction between an aryl nitrile oxide and a nitroalkene like this compound, two regioisomeric products are theoretically possible. mdpi.com The electronic properties of the substituents on both the dipole and the dipolarophile dictate the outcome. The electron-withdrawing nitro group strongly polarizes the double bond of this compound, directing the regiochemical course of the cycloaddition. Computational studies show that the reaction pathway leading to the formation of (4RS,5RS)-3-aryl-4-nitro-5-substituted-2-isoxazolines is often kinetically favored. mdpi.com The analysis of transition states and activation energies helps predict the major product, which is often consistent with experimental findings. ias.ac.inpku.edu.cn

Functional Group Interconversions and Derivatization

Beyond cycloadditions, this compound is a substrate for various reactions that modify its key functional groups, leading to a diverse range of valuable chemical entities.

Aminohalogenation and Related Electrophilic Additions

The electron-rich double bond of this compound is susceptible to electrophilic attack. Aminohalogenation, the addition of a nitrogen and a halogen atom across the double bond, is a significant transformation that produces 1,2-haloamines, which are important building blocks in organic and medicinal chemistry. researchgate.net

A documented aminohalogenation of (E)-1-(4-chlorophenyl)-2-nitropropene involves its reaction with N-chlorosuccinimide (NCS) as the source for both the nitrogen-based nucleophile and the chlorine electrophile. researchgate.net This reaction, catalyzed by nickel(II) acetate, proceeds diastereoselectively to yield the corresponding vicinal chloro-succinimide derivative. researchgate.net The process highlights a sophisticated method for the direct, one-pot installation of two distinct functional groups onto the alkene backbone.

| Substrate | Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-2-nitropropene | N-Chlorosuccinimide (NCS) | Nickel(II) Acetate (Ni(OAc)₂) | Dichloromethane (CH₂Cl₂) | l-(2-Chloro-l-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione | 78% |

Transformations Involving the Nitro Group to Other Functionalities (e.g., Amines, Carbonyl Compounds)

The nitro group is one of the most versatile functionalities in organic synthesis, and its transformation is a key strategy in the derivatization of this compound.

Reduction to Amines: The reduction of the nitro group, typically following the reduction of the alkene double bond, leads to the formation of the corresponding amine, 1-(4-chlorophenyl)propan-2-amine. This transformation is synthetically crucial as it converts an electron-withdrawing group into a basic, electron-donating amino group. masterorganicchemistry.com Standard reduction methods include the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C). smolecule.com These methods provide reliable pathways to primary amines, which are precursors to a vast array of more complex molecules.

Conversion to Carbonyl Compounds: A particularly elegant transformation is the direct conversion of the nitroalkene moiety into a carbonyl group, yielding a ketone. This can be achieved through reductive processes under specific conditions that favor ketone formation over the amine. For instance, this compound can be converted to 1-(4-chlorophenyl)propan-2-one using an iridium catalyst in combination with formic acid as the reducing agent under acidic aqueous conditions. mdpi.com This method is notable for its chemoselectivity, as under neutral conditions, the same catalyst system reduces only the C=C double bond, leaving the nitro group intact. mdpi.com This pH-dependent selectivity provides a powerful tool for controlling the reaction outcome.

Advanced Spectroscopic and Analytical Characterization of 1 4 Chlorophenyl 2 Nitropropene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-(4-Chlorophenyl)-2-nitropropene, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon environments, while two-dimensional techniques offer deeper insights into molecular connectivity.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the vinylic proton, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom.

For a related compound, 1-phenyl-2-nitropropene, the ¹H NMR spectrum shows signals for the aromatic protons typically in the range of δ 7.3-7.5 ppm. The vinylic proton signal appears further downfield due to the deshielding effect of the nitro group and the phenyl ring. The methyl protons give rise to a signal at a higher field, typically around δ 2.4 ppm. The coupling between the vinylic proton and the methyl protons can also be observed, providing further structural confirmation.

Table 1: Representative ¹H NMR Data for Phenyl-2-nitropropene Derivatives

| Proton | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.3 - 7.5 |

| Vinylic-H | ~8.0 |

| Methyl-H | ~2.4 |

Note: Data is generalized for phenyl-2-nitropropene derivatives. Exact chemical shifts for this compound may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound, the ¹³C NMR spectrum will display signals for the carbon atoms of the chlorophenyl ring, the double bond carbons, and the methyl carbon. The carbon attached to the chlorine atom will show a characteristic chemical shift, as will the carbons of the nitro-substituted double bond.

For instance, in a similar compound, 2-(4-chlorophenyl)nitrobenzene, the carbon atoms of the chlorophenyl ring resonate at various positions, with the carbon bonded to chlorine appearing at a distinct chemical shift. researchgate.net The carbons of the nitroalkene moiety in this compound are also expected to have characteristic resonances influenced by the electron-withdrawing nitro group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| C=C (vinylic) | 130 - 150 |

| CH₃ | 15 - 25 |

Note: These are predicted ranges and actual values may differ.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide more detailed structural information by showing correlations between different nuclei. wikipedia.org

COSY spectra reveal proton-proton (¹H-¹H) coupling interactions, which helps in identifying adjacent protons in the molecule. For this compound, a COSY experiment would show correlations between the vinylic proton and the methyl protons, as well as among the aromatic protons on the chlorophenyl ring.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgnih.gov This is extremely useful for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, the vinylic proton signal would show a cross-peak with the vinylic carbon signal in the HSQC spectrum.

These advanced 2D NMR methods are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives where signal overlap in 1D spectra can be a significant issue. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational energy levels of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. ekb.eg

The most prominent bands include:

Asymmetric and Symmetric NO₂ Stretching: The nitro group exhibits two strong stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1345-1385 cm⁻¹. researchgate.net

C=C Stretching: The carbon-carbon double bond of the nitropropene moiety gives rise to a stretching vibration in the region of 1620-1680 cm⁻¹.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the aromatic ring is typically observed in the range of 1000-1100 cm⁻¹. uantwerpen.be

Aromatic C-H and C=C Stretching: The chlorophenyl group will also show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (around 1450-1600 cm⁻¹).

Table 3: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C=C double bond and the symmetric stretching vibration of the nitro group are expected to show strong signals. nih.gov The Raman spectrum can also provide information about the aromatic ring vibrations and the C-Cl bond. nih.gov For nitrophenol isomers, characteristic Raman peaks have been observed for the nitro group's asymmetric stretching vibration around 1333-1343 cm⁻¹. spectroscopyonline.com The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 4: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1350 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aromatic Ring | Ring Breathing | ~1000 |

Note: Expected shifts based on data for similar compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in chemical analysis for determining the molecular weight and elemental composition of compounds, as well as for elucidating their chemical structures. In the context of this compound and its derivatives, various mass spectrometry techniques are employed for comprehensive characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules. rockefeller.edursc.org In ESI-MS, ions are produced from a solution by applying a high voltage to a liquid, creating an aerosol. rockefeller.edusemi.ac.cn This method typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for molecular weight determination.

For this compound, ESI-MS analysis has been used to confirm its formation during synthesis. In one reported synthesis, the compound was identified by the presence of its protonated molecular ion. google.com

| Compound | Ion | Observed m/z | Reference |

|---|---|---|---|

| This compound | [M+H]⁺ | 198.0 | google.com |

This finding is consistent with the calculated molecular weight of the compound (C₉H₈ClNO₂, molar mass: 197.62 g/mol ), confirming the identity of the synthesized product.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). scispace.comauburn.edu This precision allows for the determination of a molecule's elemental formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions. pops.intswgdrug.org Techniques like Time-of-Flight (TOF) are often coupled with ESI for HRMS analysis. acs.orgacs.org

While specific HRMS data for this compound is not detailed in the reviewed literature, the technique is extensively applied to characterize its derivatives, confirming their structures post-synthesis. wiley-vch.demetu.edu.tr For instance, HRMS has been used to verify the elemental composition of products resulting from reactions involving the nitropropene core structure. acs.orgacs.org

| Derivative Compound | Ion Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-2-methyl-2-nitropropyl acetate (B1210297) | C₁₂H₁₄ClNO₄ | 271.0611 | Not specified in text | wiley-vch.de |

| 2,6-Di-tert-butyl-4-(1-(4-chlorophenyl)-2-methyl-2-nitropropyl)phenol | [C₂₄H₃₂ClNO₃ - H]⁻ | 416.1992 | 416.1973 | acs.org |

| (4RS,5RS)-3-(4-chlorophenyl)-4-nitro-5-tribromomethyl-2-isoxazoline | [C₁₀H₆N₂O₃Br₃Cl - H]⁻ | Not specified in text | Not specified in text | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structural Data

X-ray diffraction (XRD) on single crystals is an authoritative analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. It provides precise information on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's conformation and configuration.

The crystal structure of a direct derivative synthesized from (E)-1-(4-chlorophenyl)-2-nitropropene, namely 1-(2-chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione, has been elucidated through X-ray crystallography. researchgate.net This analysis was undertaken to confirm the conformation and configuration of the product formed during an aminohalogenation reaction. researchgate.net The resulting data provides insight into the stereochemical outcome of reactions at the double bond of the parent nitropropene.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂Cl₂N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P1 21/n 1 (No. 14) |

| a (Å) | 6.890(1) |

| b (Å) | 12.817(3) |

| c (Å) | 16.680(3) |

| β (°) | 101.811(3) |

| Volume (ų) | 1441.9 |

| Z (formula units/cell) | 4 |

| Temperature (K) | 291 |

Advanced Chromatographic and Separation Methodologies for Research Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds, as well as for the assessment of their purity. dss.go.th High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for these purposes in research settings.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. mdpi.com In the context of this compound derivatives, HPLC is particularly valuable for analyzing reaction products and determining stereochemical purity, such as enantiomeric ratios. For example, the enantiomeric ratio of 1-(4-chlorophenyl)-2-methyl-2-nitropropyl acetate, a derivative, was determined using chiral HPLC. wiley-vch.de

| Parameter | Condition |

|---|---|

| Analyte | 1-(4-chlorophenyl)-2-methyl-2-nitropropyl acetate |

| Column | Chiralpak OD-H |

| Mobile Phase | Hexane: Isopropanol (99:1) |

| Flow Rate | 0.6 mL/min |

| Retention Times (tR) | 26.8 min and 27.9 min |

| Result | Enantiomeric ratio of 98:2 |

Gas Chromatography (GC) separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. epa.gov It is a standard method for purity assessment and analysis of nitroaromatic compounds. epa.gov The reduction of (Z)- and (E)-isomers of this compound has been monitored, and the products purified by chromatography, demonstrating the utility of these separation methods in studying the reactivity of the compound. nih.gov Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced separation power for analyzing complex mixtures containing halogenated compounds. d-nb.info

Computational and Theoretical Chemistry Studies on 1 4 Chlorophenyl 2 Nitropropene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(4-chlorophenyl)-2-nitropropene. These methods provide detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 1-phenyl-2-nitropropene, DFT calculations, often using the B3LYP functional, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity. researchgate.net

Theoretical studies on related nitroalkenes have utilized DFT to explore their electronic properties and reaction mechanisms. mdpi.com For instance, in the study of (E)-3,3,3-tribromo-1-nitroprop-1-ene, DFT was used to analyze the electronic structure and global electronic properties of the reactants. mdpi.com The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results that correlate well with experimental data. ekb.eg

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to engage in chemical reactions. acadpubl.eu

For molecules with similar structures, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be distributed over the imidazole (B134444) and phenyl rings, while the LUMO was located on the imidazole and chloro-substituted phenyl ring. acadpubl.eu This distribution suggests that charge transfer occurs within the molecule. acadpubl.eu

The HOMO-LUMO energy gap is a significant parameter derived from these calculations. A smaller energy gap generally implies higher reactivity. acadpubl.eu Conceptual DFT also provides various reactivity indices, such as electronegativity (χ), hardness (η), softness (S), and electrophilicity (ω), which are calculated from the HOMO and LUMO energies. ekb.eg These indices help in predicting the global reactivity of the molecule. ekb.eg

Table 1: Calculated Electronic Properties of a Related Imidazole Derivative acadpubl.eu

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

This table presents data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, to illustrate typical values obtained for similar aromatic compounds.

Electron Localization Function (ELF) and Natural Population Analysis (NPA)

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. taylorandfrancis.comjussieu.fr It provides a clear picture of the electron distribution within a molecule, helping to understand its bonding characteristics. taylorandfrancis.com ELF analysis can distinguish between covalent bonds and other types of interactions. taylorandfrancis.com

Natural Population Analysis (NPA) is used to calculate the atomic charges and analyze the charge distribution within a molecule. mdpi.comuni-rostock.de This analysis provides insights into the polarization of bonds and the electrostatic potential of the molecule. mdpi.com For example, in a study of aryl-substituted nitrile N-oxides, NPA revealed that the introduction of a substituent at the para position of the phenyl ring altered the electron population distribution, though not significantly. mdpi.com

Reaction Mechanism Elucidation through Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By identifying transition states and intermediates, PES mapping helps to elucidate reaction mechanisms. rsc.orgchemrxiv.org For complex molecules, this involves calculating the energy of the system for various geometric arrangements of the atoms. mdpi.com

For 1-phenyl-2-nitropropene, a related compound, the PES has been studied to understand its conformational preferences and the energetic barriers between different forms. researchgate.net Such studies are crucial for predicting the most likely reaction pathways and understanding the factors that control the reaction's outcome. The exploration of the PES can be guided by chemical intuition or performed automatically using specialized algorithms. chemrxiv.orgmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations can provide insights into the conformational dynamics, solvent effects, and interactions of molecules over time. mdpi.comnih.gov While specific MD simulation studies on this compound are not widely documented in the provided search results, this technique is generally applicable to understanding how such molecules behave in a biological or chemical environment. nih.gov For instance, MD simulations can be used to predict the aggregation propensity of small molecules in solution. nih.gov

In Silico Prediction of Chemical Behavior and Derivatization Pathways

In silico methods, which are computational approaches, are increasingly used to predict the chemical behavior of compounds and to design new derivatives with desired properties. acs.org For this compound, these methods can be employed to predict its reactivity in various chemical transformations.

For example, the reduction of the nitro group and the double bond are common reactions for this class of compounds. Computational models can help predict the stereoselectivity of such reductions, as seen in the bioreduction of related nitroalkenes by enzymes. nih.gov Furthermore, in silico studies can guide the synthesis of derivatives by predicting the most favorable reaction conditions and identifying potential side products. The synthesis of related compounds often involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction and other modifications.

Role of 1 4 Chlorophenyl 2 Nitropropene in the Synthesis of Complex Organic Molecules

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

1-(4-Chlorophenyl)-2-nitropropene serves as a versatile starting material in the synthesis of a variety of pharmaceutical intermediates and lead compounds. Its chemical structure, featuring a reactive nitroalkene moiety and a chlorophenyl group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. solubilityofthings.com

One notable application is in the synthesis of 1,2-di(4-chlorophenyl)ethylamine hydrochloride hemihydrate. This process involves the initial formation of this compound through the condensation of 4-chlorobenzaldehyde (B46862) with nitroethane. Subsequent reduction of the nitropropene yields 1-(4-chlorophenyl)-2-aminopropane, which is then reacted with 4-chlorobenzyl chloride to produce the final compound. Pharmaceutical intermediates are crucial chemical compounds that form the building blocks for the final active pharmaceutical ingredient (API). run-chemical.com

Furthermore, this compound is a key intermediate in the synthesis of Rimonabant hydrochloride. google.com The synthesis involves the condensation of 4-chlorobenzaldehyde and nitroethane to produce this compound. google.com This intermediate is then reacted with a phenylhydrazone compound to form a pyrazole (B372694) derivative, which undergoes further transformations to yield the final drug. google.com This highlights the compound's role in constructing complex heterocyclic scaffolds found in many pharmaceutical agents. The development of lead compounds, which show promising biological activity, is a critical step in the drug discovery process. nih.govnih.gov

The reactivity of the nitro group and the chloro-substituted phenyl ring makes this compound a valuable precursor for creating libraries of compounds for drug discovery screening. solubilityofthings.com For instance, it has been used in the generation of lead compounds targeting protein-protein interactions, such as p53-Hdm2 antagonists. nih.gov The 4-chlorophenyl group can act as a bioisosteric replacement for other functionalities, allowing for the fine-tuning of a compound's pharmacological properties. nih.gov

| Product/Target Compound | Intermediate | Starting Materials | Reference |

| 1,2-Di(4-chlorophenyl)ethylamine hydrochloride hemihydrate | This compound | 4-Chlorobenzaldehyde, Nitroethane | |

| Rimonabant hydrochloride | This compound | 4-Chlorobenzaldehyde, Nitroethane | google.com |

| p53-Hdm2 Antagonists | 4-Chlorophenyl derivatives | Indole, Oxindole | nih.gov |

| Chloramphenicol | (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol | 4-Chlorobenzaldehyde, 2-Nitroethanol | google.com |

Building Block for Chiral Compounds and Asymmetric Synthesis

The presence of a prochiral center in this compound makes it a valuable substrate for asymmetric synthesis, enabling the production of chiral compounds with high enantiomeric purity. Asymmetric reduction of the carbon-carbon double bond is a key strategy to introduce chirality.

Biocatalysis using enzymes like pentaerythritol (B129877) tetranitrate reductase has been explored for the asymmetric bioreduction of this compound. nih.gov While the reduction is efficient, it often results in products with moderate optical purities. nih.gov Another approach involves the use of baker's yeast for the asymmetric reduction of (E)-1-(4-chlorophenyl)-2-nitropropene, which yields chiral nitroalkanes. mdma.ch

The synthesis of chiral 1,2-amino alcohols, an important class of compounds in medicinal chemistry, can also be achieved starting from related structures. For example, the synthesis of (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol is accomplished using a chiral catalyst in the reaction between 4-chlorobenzaldehyde and 2-nitroethanol. google.com This chiral nitrodiol can then be catalytically hydrogenated to the corresponding chiral amino alcohol, a key intermediate for the synthesis of drugs like chloramphenicol. google.com

Furthermore, chiral crown ethers derived from monosaccharides have been used as phase transfer catalysts in the asymmetric Michael addition of 2-nitropropane (B154153) to chalcones, demonstrating the potential for creating chiral carbon-carbon bonds using nitroalkane derivatives. scispace.com These methods highlight the importance of nitroalkenes as precursors in the stereoselective synthesis of complex molecules.

Intermediate in the Production of Agrochemicals

This compound and related nitroalkenes are recognized as valuable intermediates in the synthesis of various agrochemicals. solubilityofthings.comlookchem.com The functional groups present in this compound allow for its conversion into a range of molecules with potential pesticidal or herbicidal activity. solubilityofthings.com

The synthesis of agrochemicals often involves the creation of complex molecular structures, and nitroalkenes provide a versatile platform for introducing nitrogen-containing functionalities and building carbon skeletons. While specific examples detailing the direct conversion of this compound into a commercial agrochemical are not extensively documented in the provided search results, the general utility of nitroalkenes in this field is acknowledged. solubilityofthings.comdokumen.pub For instance, the related compound 1,1-bis(4-chlorophenyl)-2-nitropropane, known as Prolan, has been used as an insecticide. solubilityofthings.com The synthesis of various heterocyclic compounds used as herbicides has also been described, where nitroalkene-type precursors could potentially be employed. dokumen.pub

Generation of Carbonyl Compounds and Amines from Nitroalkenes

The nitroalkene functionality in this compound allows for its conversion into other important functional groups, namely carbonyl compounds and amines. These transformations are fundamental in organic synthesis.

Generation of Carbonyl Compounds:

The conversion of nitroalkenes to ketones is a valuable synthetic tool. mdpi.com One method involves an iridium-catalyzed reduction of the nitroalkene. For example, this compound can be reduced to 1-(4-chlorophenyl)propan-2-one. mdpi.com This reaction proceeds in good yield and is part of a broader methodology applicable to various substituted nitroalkenes. mdpi.com Another approach involves the reduction of the nitroalkene to the corresponding oxime, which can then be hydrolyzed to the ketone. mdma.ch For instance, the reduction of this compound with lead has been reported to yield a mixture of 1-(4-chlorophenyl)-2-propanone and its oxime. mdma.ch The Nef reaction is a classic method for converting nitro compounds into carbonyls, typically involving treatment of a nitronate salt with strong acid. organic-chemistry.org

| Starting Material | Product | Reagents/Catalyst | Yield | Reference |

| This compound | 1-(4-Chlorophenyl)propan-2-one | Iridium catalyst, Formic acid, Sulfuric acid, HCl | 54% | mdpi.com |

| This compound | 1-(4-Chlorophenyl)-2-propanone and its oxime | Lead, Acetic acid, DMF | 90% (total) | mdma.ch |

Generation of Amines:

The reduction of the nitro group in this compound is a direct route to the corresponding amine, 1-(4-chlorophenyl)-2-aminopropane. This transformation is a key step in the synthesis of various pharmaceutical intermediates. A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), aluminum amalgam, or catalytic hydrogenation with reagents like Raney nickel. wikipedia.orglumenlearning.com The choice of reducing agent can sometimes influence the outcome and selectivity of the reaction. The synthesis of primary amines from nitro compounds is a well-established and important transformation in organic chemistry. lumenlearning.com

Forensic Chemical Research and Precursor Monitoring Academic Focus

Identification of 1-(4-Chlorophenyl)-2-nitropropene in Clandestine Synthesis Routes

This compound is primarily recognized as a precursor in the synthesis of 4-chloroamphetamine (4-CA), a substituted amphetamine. The typical clandestine synthesis route involves the reduction of the nitro group of this compound to an amine. This process is analogous to the use of phenyl-2-nitropropene (P2NP) in the synthesis of amphetamine. wikipedia.org

Forensic laboratories have identified this compound and related compounds in seized materials, indicating its use in illicit drug manufacturing. The European Drug Report 2024 noted the seizure of 1-(4-chlorophenyl)propan-1-one, a precursor to 4-chloromethcathinone (4-CMC), highlighting the monitoring of related chloro-substituted compounds. europa.eu The United States Drug Enforcement Administration (DEA) has also included related brominated and chlorinated propanones on its Special Surveillance List, recognizing their potential use in illicit synthesis. federalregister.govfederalregister.gov

The synthesis of this compound itself typically involves a condensation reaction between 4-chlorobenzaldehyde (B46862) and nitroethane. scribd.commdma.ch Variations in this synthesis can lead to the formation of specific byproducts and impurities, which can be crucial for forensic analysis.

Development of Analytical Methods for Impurity Profiling to Determine Synthetic Origin

Impurity profiling is a critical forensic tool used to establish links between different drug seizures by identifying a common synthetic origin. The impurities present in a sample of this compound or its final product, 4-chloroamphetamine, can provide a chemical signature of the specific synthesis method used.

Academic research has focused on developing robust analytical methods to identify and quantify these impurities. These methods are essential for creating impurity profiles that can be compared across different seizures. The primary techniques employed for this purpose are chromatographic and spectroscopic methods.

Analytical Techniques for Impurity Profiling:

| Analytical Technique | Application in Impurity Profiling | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities and reaction by-products. sci-hub.ru | High resolution, sensitive detection, and creation of mass spectral libraries for compound identification. semanticscholar.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of non-volatile impurities, including starting materials, intermediates, and degradation products. resolvemass.caijprajournal.com | High sensitivity and specificity, suitable for complex mixtures and thermally unstable compounds. biomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities and quantification of major components. researchgate.net | Provides detailed structural information, enabling the definitive identification of novel impurities. |

| High-Performance Thin-Layer Chromatography (HPTLC) | A modern adaptation of TLC for better separation efficiency and detection limits in impurity analysis. ijprajournal.com | Cost-effective, high sample throughput. |

Research has demonstrated the use of these techniques to identify specific impurities that can indicate the synthetic route. For instance, the presence of unreacted starting materials like 4-chlorobenzaldehyde or specific condensation by-products can suggest the use of a particular synthetic method. sci-hub.ru The goal of these analytical developments is to create harmonized methods for drug profiling, similar to those established for amphetamine, to facilitate international collaboration in combating illicit drug trafficking. researchgate.net

Academic Studies on Precursor Diversion and Control Methodologies

The diversion of this compound and its starting materials from legitimate commerce to clandestine laboratories is a significant concern for law enforcement and regulatory agencies. Academic studies in this area focus on understanding diversion tactics and developing effective control strategies.

International bodies like the International Narcotics Control Board (INCB) monitor the trafficking of precursor chemicals, including non-scheduled substances like this compound and its analogues. unvienna.orgincb.orgincb.org These substances are often referred to as "designer precursors" because they are chemically similar to controlled precursors but may not be subject to the same stringent regulations. incb.org This legal ambiguity is often exploited by traffickers.

Academic research contributes to the scientific basis for precursor control by:

Identifying emerging precursor chemicals: Forensic and academic researchers are often the first to identify new chemicals being used in clandestine synthesis.

Developing monitoring tools: This includes the creation of databases of known precursors and their impurities to aid in forensic analysis and intelligence gathering.

Evaluating the effectiveness of control measures: Studies may analyze the impact of placing a substance under international or national control on its availability and use in illicit manufacturing.

The inclusion of related compounds on surveillance lists by agencies like the DEA is a direct outcome of such research, aiming to provide law enforcement with the tools to monitor and interdict these chemicals before they can be used to produce illicit drugs. federalregister.govfederalregister.govusdoj.gov The ultimate goal is to create a dynamic and responsive system of precursor control that can adapt to the evolving tactics of clandestine chemists. pmc.gov.au

Future Perspectives and Advanced Research Directions

Development of Sustainable and Green Synthetic Protocols for 1-(4-Chlorophenyl)-2-nitropropene

The classic synthesis of this compound, often a variation of the Henry condensation, traditionally involves organic solvents and strong bases, which are often hazardous. akjournals.com Modern research is geared towards developing environmentally benign alternatives that minimize waste, reduce energy consumption, and utilize safer reagents.

Key Green Strategies:

Solvent-Free and Aqueous Media Reactions: A significant push is being made to eliminate volatile and toxic organic solvents. acs.org Solvent-free approaches, such as grinding techniques for Michael additions of nitroalkenes, offer a simple, low-cost, and effective procedure. nih.gov Performing reactions in water, the most environmentally friendly solvent, is another key strategy, although it can be challenging for water-insoluble substrates. akjournals.comtandfonline.com

Use of Ionic Liquids (ILs): Ionic liquids are emerging as green alternatives to traditional solvents. acs.orgorganic-chemistry.org Task-specific ILs, such as 2-hydroxyethylammonium formate (B1220265) (2-HEAF) and multiple-acidic ILs like [SFHEA][HSO4], can act as both the reaction medium and the catalyst, facilitating high yields and allowing for easy recovery and recycling. organic-chemistry.orgamazonaws.com

Biocatalysis: The use of enzymes (biocatalysts) offers high selectivity under mild reaction conditions. Enzymes like pentaerythritol (B129877) tetranitrate reductase (PETN reductase) have been shown to efficiently reduce 1-aryl-2-nitropropenes. nih.gov Similarly, 2-enoate reductases from organisms like Clostridium sporogenes are being explored for the asymmetric reduction of nitroalkenes. microbiologyresearch.org This approach represents a highly sustainable route for producing chiral compounds from precursors like this compound.

| Green Synthesis Approach | Catalyst/Medium | Key Advantages | Relevant Precursor Reaction |

| Solvent-Free Synthesis | Grinding / Neat Conditions | Reduced pollution, lower costs, ease of purification. nih.gov | Henry Condensation, Michael Addition |

| Aqueous Media | Sepiolite Clay | Environmentally benign, reusable catalyst. akjournals.com | Henry Condensation |

| Ionic Liquids | 2-Hydroxyethylammonium formate | Recyclable promoter and medium, avoids hazardous solvents. organic-chemistry.org | Henry Condensation |

| Biocatalysis | Pentaerythritol Tetranitrate Reductase | High enantioselectivity, mild conditions, stable enzyme. nih.gov | Asymmetric C=C bond reduction |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to improving the synthesis and transformation of this compound. Research is focused on catalysts that are not only efficient and selective but also reusable and environmentally friendly.

Heterogeneous Catalysts: Solid catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. Calcined sepiolite, a type of clay mineral, has been successfully used as a reusable catalyst for the synthesis of (E)-nitrostyrenes in an aqueous medium. akjournals.com Similarly, MgAl-Layered Double Hydroxide solid bases have been shown to be effective catalysts for the Henry reaction. mdpi.com

Ionic Liquid Catalysis: As mentioned, ionic liquids can serve as catalysts. acs.org For instance, [SFHEA][HSO4] has demonstrated excellent catalytic activity for the Henry reaction between various aldehydes and nitroalkanes, producing trans-β-nitrostyrenes in high yields. acs.orgamazonaws.com The recyclability of these ILs makes the protocol economically and environmentally attractive. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. These catalysts can be designed to achieve high levels of enantioselectivity in reactions such as the Michael-Michael cascade of vinylogous ketone enolates and nitroalkenes to construct complex molecular architectures.

Metathesis Catalysts: Alkene cross-metathesis using catalysts like Grubbs' second-generation catalyst provides a direct route to highly functionalized nitroalkenes that might be difficult to prepare using traditional methods. organic-chemistry.orgfigshare.com This opens up pathways to novel derivatives of this compound.

Transition Metal Catalysis: Iridium complexes have been developed for the pH-dependent reduction of nitroalkenes to either nitroalkanes or ketones, offering a tunable system for selective transformations. mdpi.com Iron(salen) complexes paired with reductants like pinacolborane (HBpin) are also effective for the reduction of nitro compounds. acs.org

| Catalyst System | Type | Target Reaction | Key Features |

| Sepiolite (calcined) | Heterogeneous Clay | Henry Condensation | Reusable, effective in aqueous media. akjournals.com |

| [SFHEA][HSO4] | Homogeneous Ionic Liquid | Henry Condensation | High activity, recyclable, solvent-free conditions. acs.orgamazonaws.com |

| Grubbs' Catalyst (2nd Gen) | Homogeneous Organometallic | Alkene Cross-Metathesis | Access to complex nitroalkenes, functional group tolerance. organic-chemistry.org |

| Iridium Complexes | Homogeneous Organometallic | Reduction of Nitroalkenes | pH-dependent selectivity (ketone vs. nitroalkane). mdpi.com |

| Pentaerythritol Tetranitrate Reductase | Biocatalyst | Asymmetric Reduction | High enantioselectivity for producing chiral nitroalkanes. nih.gov |

Advanced Mechanistic Studies and Computational Design of New Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The combination of experimental studies and computational modeling provides powerful insights into the intricate pathways of chemical transformations.

Mechanistic Elucidation: Detailed kinetic and spectroscopic studies are employed to understand the step-by-step process of reactions. For example, the mechanism for the reduction of nitroalkenes using an iron(salen) complex has been proposed to proceed through interlinked catalytic cycles involving a key iron hydride intermediate, with hydride transfer being the rate-limiting step. acs.org Similarly, the mechanism of the Henry reaction is understood to proceed via a nitroalcohol intermediate, followed by elimination of water. akjournals.com

Computational Chemistry: Quantum-chemical methods, particularly Density Functional Theory (DFT), are increasingly used to model reaction pathways. researchgate.net These studies can calculate the energy barriers of transition states, predict the stereochemical outcomes of reactions, and elucidate the roles of catalysts. researchgate.netmdpi.com For instance, DFT analysis of Diels-Alder reactions involving nitroalkenes has helped to distinguish between one-step and two-step mechanisms depending on the orientation of the nitro group. researchgate.net This predictive power allows for the in silico design of new reactions and catalysts before attempting them in the lab. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by accelerating discovery and optimizing processes. researchgate.netmdpi.com

Retrosynthetic Analysis and Pathway Design: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes for target molecules like derivatives of this compound. frontiersin.orgpreprints.org These tools can identify non-intuitive pathways that a human chemist might overlook.

Reaction Outcome and Condition Optimization: Machine learning models can predict the outcome of a reaction, including yield and selectivity, based on the reactants, catalysts, and conditions used. researchgate.netpreprints.org This predictive capability can significantly reduce the number of experiments needed for optimization, saving time and resources. For example, ML can be used to screen for the optimal catalyst and reaction conditions for a specific transformation. mdpi.com

Automated Synthesis: The integration of AI with robotic systems enables the development of automated synthesis platforms. mdpi.com These "self-driving laboratories" can autonomously plan, execute, and analyze experiments, allowing for high-throughput screening and rapid development of synthetic protocols for compounds like this compound and its derivatives.

The application of these advanced research directions promises a future where the synthesis and utilization of this compound are more sustainable, efficient, and innovative, further cementing its role as a key building block in organic chemistry.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-2-nitropropene?

The compound is typically synthesized via Claisen-Schmidt condensation , involving the reaction of 4-chlorobenzaldehyde with nitroethane under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:

- Mechanism : Base-mediated deprotonation of nitroethane to form a nitroalkane anion, which attacks the carbonyl carbon of 4-chlorobenzaldehyde.

- Conditions : Reaction at 60–80°C for 6–12 hours, followed by acid workup to isolate the product .

- Purity Control : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification, with purity verified by HPLC (>95%) .

Q. How is the structural identity of this compound confirmed?

Use a combination of spectroscopic and analytical techniques:

- NMR : NMR (CDCl₃) shows characteristic peaks: δ 8.2–8.4 ppm (aromatic protons), δ 6.5–7.0 ppm (nitropropene protons) .

- IR : Strong absorption at ~1520 cm⁻¹ (C=C stretching) and ~1350 cm⁻¹ (NO₂ symmetric stretching) .

- Mass Spectrometry : Molecular ion peak at m/z 211 (calculated for C₉H₇ClNO₂) .

Q. What biological assays are suitable for evaluating its activity?

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Staphylococcus aureus or Escherichia coli .

- Antiparasitic Assays : In vitro testing against Trypanosoma cruzi (Chagas disease) with IC₅₀ calculations via fluorometric viability markers .

- Controls : Include reference compounds (e.g., benznidazole for antiparasitic assays) and solvent-only blanks .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles (nitro compounds may irritate skin/eyes) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid nitro group decomposition hazards .

- Storage : In amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Optimization : Use ethanol/water (3:1) to enhance solubility of intermediates while minimizing side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate condensation kinetics .

- Temperature Gradients : Employ microwave-assisted synthesis (100°C, 30 minutes) for 15–20% higher yields compared to conventional heating .

Q. How can computational methods resolve tautomerism in structural characterization?

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model keto-enol tautomerism and compare with experimental NMR data .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane (3:1) .

Q. How to address contradictions in reported bioactivity data?

- Assay Variability : Standardize protocols (e.g., consistent inoculum size in MIC assays) and validate via inter-laboratory reproducibility tests .

- Purity Impact : Compare activity of 95% pure vs. recrystallized (>99%) samples to isolate impurity effects .

- Metabolite Interference : Perform LC-MS to detect degradation products during bioassays .

Q. What strategies elucidate the mechanism of action in antiparasitic studies?

- Enzyme Inhibition Assays : Test against T. cruzi trypanothione reductase (TR) using NADPH consumption rates .

- Molecular Docking : AutoDock Vina to model interactions between the nitropropene moiety and TR’s active site (PDB ID: 1BZL) .

- Resistance Studies : Generate T. cruzi strains with TR overexpression to confirm target relevance .

Q. How to design analogs for structure-activity relationship (SAR) studies?

| Analog Modification | Impact on Activity | Evidence |

|---|---|---|

| 4-Cl → 4-OCH₃ | Reduced antiparasitic activity (IC₅₀ increases 2-fold) | |

| Nitro → Cyano | Improved solubility but loss of TR inhibition | |

| Propene → Butene | Enhanced membrane permeability (logP +0.5) |

Q. What advanced techniques assess environmental stability?

- Photodegradation Studies : Expose to UV light (254 nm) and monitor degradation via HPLC-MS to identify nitro group cleavage products .

- Soil Metabolism : Use -labeled compound in microcosms to track mineralization rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.